molecular formula C13H25ClN2S B1392734 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride CAS No. 1221791-74-7

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Cat. No. B1392734
M. Wt: 276.87 g/mol
InChI Key: VSYDLXRQTLLTKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .

Scientific Research Applications

Radioprotective Properties

A study by Shapiro, Tansy, and Elkin (1968) synthesized a related compound, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, demonstrating potential radioprotective properties against lethal doses of X-radiation in mice. Optimal protection was noted in mice treated with this compound prior to radiation exposure, indicating its possible application in radioprotection (Shapiro, Tansy, & Elkin, 1968).

Supramolecular Arrangements

Graus et al. (2010) explored the molecular and crystal structure of similar compounds, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, highlighting their role in supramolecular arrangements. This research underlines the importance of substituents on the cyclohexane ring in these structures and their potential in material science and crystallography (Graus et al., 2010).

Anticancer Activity

A 2017 study by Flefel et al. synthesized new derivatives of 1-thia-azaspiro[4.5]decane, evaluating their anticancer activity against various human carcinoma cell lines. Some compounds exhibited moderate to high inhibition activities, indicating their potential use in cancer therapy (Flefel et al., 2017).

Discovery and Synthesis for Drug Development

Jenkins et al. (2009) developed novel spiro scaffolds inspired by natural products for drug discovery. These scaffolds, including the 1,8-diazaspiro[4.5]decane system, were designed for ease of conversion to a lead generation library, emphasizing their significance in pharmaceutical research (Jenkins et al., 2009).

properties

IUPAC Name

8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2S.ClH/c1-2-4-12(5-3-1)15-9-6-13(7-10-15)14-8-11-16-13;/h12,14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYDLXRQTLLTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC3(CC2)NCCS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

CAS RN

1221791-74-7
Record name 1-Thia-4,8-diazaspiro[4.5]decane, 8-cyclohexyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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